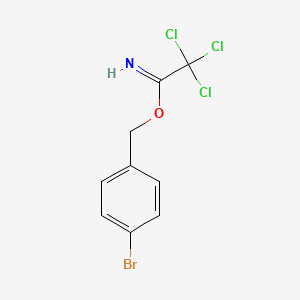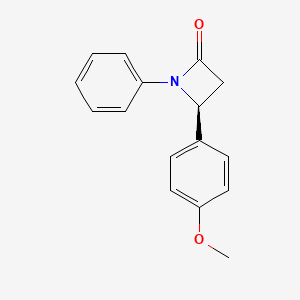
(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮是一种手性氮杂环丁烷酮衍生物。氮杂环丁烷酮是四元内酰胺,是环状酰胺。该化合物因其潜在的生物活性及其作为各种药物合成中间体的作用而受到关注。
准备方法
合成路线和反应条件
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮的合成通常涉及适当前体的环化。一种常见的方法是在碱性条件下,用苯基异氰酸酯使(4-甲氧基苯基)乙酸反应形成氮杂环丁烷酮环。该反应通常在三乙胺等碱和二氯甲烷等溶剂存在下,在室温下进行。
工业生产方法
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器来确保一致的反应条件和高产率。采用结晶或色谱等纯化步骤以获得高纯度的所需对映异构体。
化学反应分析
反应类型
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮会发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成酚衍生物。
还原: 氮杂环丁烷酮环中的羰基可以被还原形成醇。
取代: 苯基和甲氧基苯基可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 在酸性条件下,如高锰酸钾或三氧化铬等试剂。
还原: 如氢化铝锂或硼氢化钠等试剂。
取代: 在路易斯酸催化剂存在下,如溴或硝酰离子等亲电试剂。
主要产物
氧化: 形成4-(4-羟基苯基)-1-苯基氮杂环丁烷-2-酮。
还原: 形成(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-醇。
取代: 根据所用亲电试剂,形成各种取代衍生物。
科学研究应用
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其结构与β-内酰胺类抗生素相似,因此被研究作为潜在的药物。
工业: 用于开发新材料,并作为有机合成的构建单元。
作用机制
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮的作用机制涉及其与特定分子靶标的相互作用。例如,其与β-内酰胺类抗生素的结构相似性表明,它可能通过结合青霉素结合蛋白来抑制细菌细胞壁合成。此外,其潜在的抗癌活性可能涉及抑制细胞分裂的关键酶。
相似化合物的比较
类似化合物
- (4S)-4-苄基-3-[(3S)-3-{(S)-(4-甲氧基苯基)[(三甲基硅烷基)氧基]甲基}-3-苯基-1-壬烯-2-基]-1,3-噁唑烷-2-酮 .
- (4S)-4-(4-氰基-2-甲氧基苯基)-5-乙氧基-2,8-二甲基-1,4-二氢-1,6-萘啶-3-甲酰胺 .
独特性
(4S)-4-(4-甲氧基苯基)-1-苯基氮杂环丁烷-2-酮因其独特的取代模式和手性中心而具有独特性,赋予其独特的生物活性和合成实用性。其甲氧基苯基和苯基提供了进一步官能化的位点,使其成为有机合成中的通用中间体。
属性
CAS 编号 |
182687-10-1 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
(4S)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-19-14-9-7-12(8-10-14)15-11-16(18)17(15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m0/s1 |
InChI 键 |
UWCHXMVJYGTEMQ-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)N2C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=O)N2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



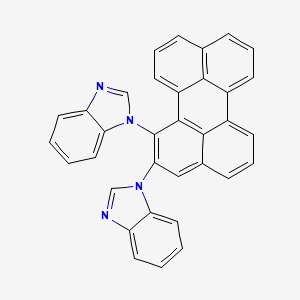
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
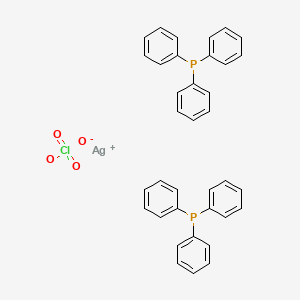
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
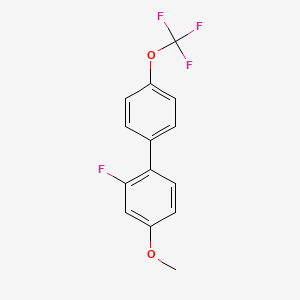
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
